molecular formula C23H22ClN5O3 B10915635 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915635
M. Wt: 451.9 g/mol
InChI Key: HNDHOKWKRZLRES-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the construction of the oxazole and pyridine rings. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting 4-chloro-3-ethyl-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable precursors.

    Assembly of the Pyridine Ring: The pyridine ring is often constructed using condensation reactions with appropriate starting materials.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe for studying enzyme functions and interactions.

    Medicine: It could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation, and influencing downstream signaling events.

Comparison with Similar Compounds

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c1-3-29-19(17(24)11-26-29)12-25-22(30)16-10-18(13-4-5-13)27-23-20(16)21(28-32-23)14-6-8-15(31-2)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,25,30)

InChI Key

HNDHOKWKRZLRES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5

Origin of Product

United States

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